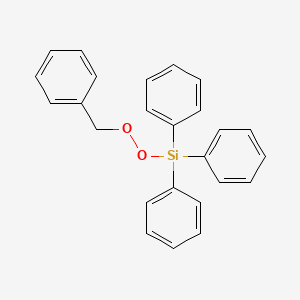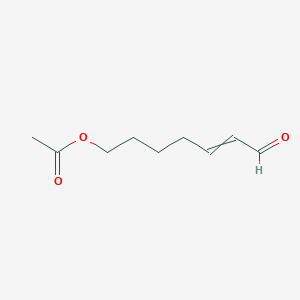
7-Oxohept-5-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxohept-5-en-1-yl acetate: is an organic compound with the molecular formula C9H14O3 . It is an ester derived from the combination of 7-oxohept-5-en-1-ol and acetic acid. This compound is characterized by the presence of a carbonyl group (C=O) at the seventh position and an acetate group (CH3COO-) attached to the first carbon of the heptene chain. The compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxohept-5-en-1-yl acetate typically involves the esterification of 7-oxohept-5-en-1-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
7-oxohept-5-en-1-ol+acetic acidacid catalyst7-oxohept-5-en-1-yl acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 7-Oxohept-5-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 7-oxohept-5-enoic acid.
Reduction: 7-hydroxyhept-5-en-1-yl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: 7-Oxohept-5-en-1-yl acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving esters. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and food additives.
作用機序
The mechanism of action of 7-oxohept-5-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial in various biochemical pathways, including metabolism and signal transduction.
Molecular Targets and Pathways:
Enzymes: Esterases and lipases.
Pathways: Metabolic pathways involving ester hydrolysis and subsequent oxidation or reduction reactions.
類似化合物との比較
7-Oxoheptanoic acid: Similar structure but lacks the acetate group.
Hept-5-en-1-yl acetate: Similar structure but lacks the carbonyl group at the seventh position.
7-Hydroxyhept-5-en-1-yl acetate: Similar structure but has a hydroxyl group instead of a carbonyl group.
Uniqueness: 7-Oxohept-5-en-1-yl acetate is unique due to the presence of both a carbonyl group and an acetate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, providing a broader scope of applications in various fields.
特性
CAS番号 |
104455-61-0 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
7-oxohept-5-enyl acetate |
InChI |
InChI=1S/C9H14O3/c1-9(11)12-8-6-4-2-3-5-7-10/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
YCZFXCPTRUXLJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


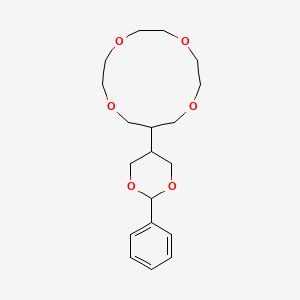
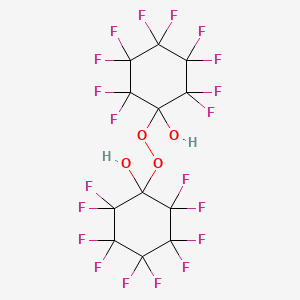
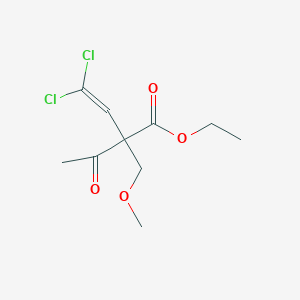
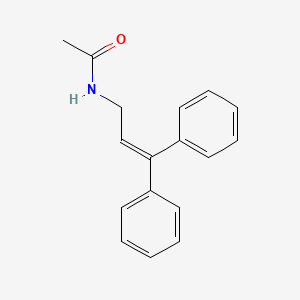
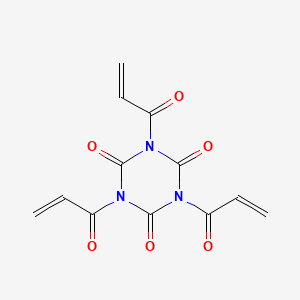
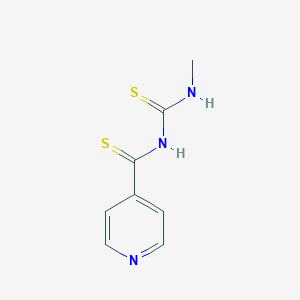
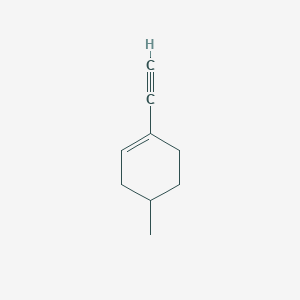
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
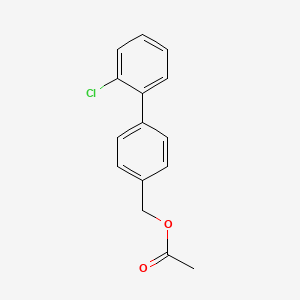
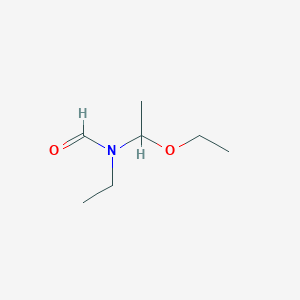
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
